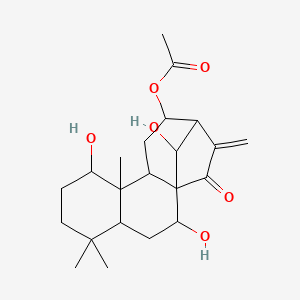

Excisanin B

Description

Properties

IUPAC Name |

(2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O6/c1-10-17-12(28-11(2)23)8-14-21(5)13(20(3,4)7-6-15(21)24)9-16(25)22(14,18(10)26)19(17)27/h12-17,19,24-25,27H,1,6-9H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAUVQKKXHANPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C3(C(CCC(C3CC(C24C(C1C(=C)C4=O)O)O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Excisanin B: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excisanin B is an ent-kaurenoid diterpenoid isolated from the leaves of Rabdosia excisa (now classified as Isodon excisus). First described in 1981, this compound, along with its counterpart Excisanin A, was identified as a novel natural product with potential cytotoxic activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, based on the foundational research. It includes the available physicochemical data, a detailed description of the original isolation protocol, and a discussion of its potential biological significance in the context of related compounds.

Discovery and Initial Characterization

This compound was first reported by Sun et al. in 1981 in the journal Chemistry Letters. The researchers isolated two new diterpenoids, Excisanin A and this compound, from the leaves of Rabdosia excisa, a plant used in traditional medicine. Initial in vitro studies revealed that both compounds exhibited cytotoxic effects against Ehrlich ascites carcinoma cells, suggesting their potential as anti-neoplastic agents.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound were established through a series of spectroscopic and analytical techniques. These findings were crucial for its initial identification and structural elucidation.

| Property | Value | Reference |

| Molecular Formula | C22H32O6 | |

| Molecular Weight (M+) | 392 | |

| Melting Point | 240-243 °C | |

| Optical Rotation [α]D20 | -13.9 (c=1.00, C5H5N) | |

| UV λmax (EtOH) | 230 nm (ε 7900) | |

| IR νmax (KBr) | 3400, 1740, 1726, 1713, 1646 cm-1 |

Isolation Protocol

The following protocol for the isolation of this compound is based on the original methodology described in the 1981 discovery paper. Modern adaptations may be necessary for improved yield and purity.

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound from Rabdosia excisa.

Detailed Methodology

-

Extraction: The dried and powdered leaves of Rabdosia excisa are exhaustively extracted with methanol at room temperature.

-

Concentration and Partitioning: The methanolic extract is concentrated under reduced pressure to yield a crude residue. This residue is then partitioned with ether to separate compounds based on polarity.

-

Silica Gel Column Chromatography: The ether-soluble fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of benzene-acetone.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing this compound are pooled.

-

Preparative TLC: The pooled fractions are further purified using preparative TLC with a benzene-ether solvent system.

-

Crystallization: The purified fraction from preparative TLC is crystallized from acetone to yield pure this compound.

Structural Elucidation

Biological Activity and Potential Signaling Pathways

While specific, in-depth studies on the signaling pathways affected by this compound are limited, its structural similarity to the more extensively studied Excisanin A provides a basis for hypothesizing its mechanism of action. Excisanin A has been shown to inhibit the invasion and migration of breast cancer cells by modulating the Integrin β1/FAK/PI3K/AKT/β-catenin signaling pathway.

Hypothesized Signaling Pathway for this compound's Anti-Cancer Activity

Given that this compound is an acetylated form of Excisanin A, it may interact with similar molecular targets. The following diagram illustrates the potential signaling cascade that this compound might inhibit, based on the known activity of Excisanin A.

In Silico Docking of Excisanin B: A Technical Guide for Drug Discovery Professionals

An in-depth technical guide exploring the computational methodologies and potential therapeutic targets for Excisanin B through in silico molecular docking studies.

This whitepaper provides a comprehensive overview of the application of in silico molecular docking to investigate the therapeutic potential of this compound, a natural compound of interest. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation frameworks, and visualizations of relevant biological pathways and computational workflows. While specific docking studies for this compound are not extensively published, this document outlines the probable targets and methodologies based on the activity of structurally similar compounds and established computational techniques.

Core Concepts in In Silico Docking

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This method is instrumental in drug discovery for screening large databases of potential drug candidates, predicting the binding affinity of a ligand to a protein target, and understanding the molecular interactions that govern this binding.[1][3][4] Structure-based drug design relies heavily on docking to analyze the three-dimensional structures of biological molecules and their binding sites to identify novel compounds with therapeutic potential.[3]

Potential Therapeutic Targets for this compound

While direct in silico studies on this compound are limited in the public domain, research on the structurally related compound, Excisanin A, provides valuable insights into its likely biological targets. Studies have shown that Excisanin A inhibits the invasive behavior of breast cancer cells by modulating key signaling pathways.[5] Therefore, the primary targets for in silico docking of this compound would likely include proteins within these pathways.

Potential protein targets for this compound docking studies include:

-

Integrin β1

-

Focal Adhesion Kinase (FAK)

-

Phosphoinositide 3-kinase (PI3K)

-

Protein Kinase B (AKT)

-

Matrix Metalloproteinase-2 (MMP-2)

-

Matrix Metalloproteinase-9 (MMP-9)

Data Presentation: A Framework for Quantitative Analysis

Effective data presentation is crucial for interpreting and comparing the results of in silico docking studies. The following tables provide a structured format for summarizing the quantitative data typically generated from these experiments.

Table 1: Predicted Binding Affinities of this compound with Target Proteins

| Target Protein | Docking Software | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Integrin β1 | AutoDock Vina | Data | Data |

| FAK | Schrödinger Glide | Data | Data |

| PI3K | GOLD | Data | Data |

| AKT | MOE | Data | Data |

| MMP-2 | AutoDock Vina | Data | Data |

| MMP-9 | AutoDock Vina | Data | Data |

| Cathepsin B | AutoDock Vina | Data | Data |

Table 2: Analysis of Molecular Interactions between this compound and Target Proteins

| Target Protein | Interacting Residues | Type of Interaction (Hydrogen Bond, Hydrophobic, etc.) | Distance (Å) |

| Integrin β1 | e.g., LYS34, ASP56 | e.g., Hydrogen Bond | e.g., 2.8 |

| FAK | e.g., VAL12, ILE89 | e.g., Hydrophobic | e.g., 3.5 |

| PI3K | e.g., ARG22, GLU45 | e.g., Electrostatic | e.g., 3.1 |

| AKT | e.g., SER10, TYR33 | e.g., Hydrogen Bond | e.g., 2.9 |

| MMP-2 | e.g., ALA78, LEU99 | e.g., Hydrophobic | e.g., 3.8 |

| MMP-9 | e.g., PRO45, TRP60 | e.g., Pi-Pi Stacking | e.g., 4.2 |

| Cathepsin B | e.g., CYS25, HIS199 | e.g., Covalent/Hydrogen Bond | e.g., 1.9/3.0 |

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the standard methodologies for performing in silico molecular docking studies. These protocols are based on widely used software and best practices in the field of computational drug design.[1][10][11][12]

Protocol 1: Protein and Ligand Preparation

-

Protein Structure Retrieval : Obtain the 3D crystal structure of the target protein from a public database such as the Protein Data Bank (PDB).[1][13]

-

Protein Preparation :

-

Remove water molecules and any co-crystallized ligands from the protein structure.[13]

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Repair any missing side chains or loops in the protein structure.

-

Minimize the energy of the protein structure to relieve any steric clashes.

-

-

Ligand Structure Preparation :

-

Obtain the 2D or 3D structure of this compound from a chemical database like PubChem.[1]

-

Convert the 2D structure to a 3D conformation.

-

Assign appropriate atom types and charges to the ligand.

-

Minimize the energy of the ligand to obtain a stable conformation.

-

Protocol 2: Molecular Docking Simulation

-

Binding Site Prediction : Identify the active site or binding pocket of the target protein. This can be done based on the location of the co-crystallized ligand or using computational prediction tools.

-

Grid Generation : Define a grid box that encompasses the entire binding site. The grid defines the search space for the docking algorithm.[12]

-

Docking Algorithm Selection : Choose an appropriate docking algorithm. Common algorithms include Lamarckian Genetic Algorithm (used in AutoDock) and Glide's empirical scoring function.[12]

-

Running the Docking Simulation : Execute the docking calculation to generate a series of possible binding poses of the ligand within the protein's active site.[11]

-

Scoring and Ranking : The docking software will score each pose based on a scoring function that estimates the binding affinity. The poses are then ranked according to their scores.[1]

Protocol 3: Analysis of Docking Results

-

Pose Selection : Analyze the top-ranked docking poses to identify the most plausible binding mode.

-

Interaction Analysis : Visualize the protein-ligand complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[10][14]

-

Binding Affinity Evaluation : The binding affinity, often expressed in kcal/mol, provides a quantitative measure of the binding strength. Lower values indicate a more favorable binding.[2]

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the DOT language.

References

- 1. In Silico Molecular Docking and Simulation Studies of Protein HBx Involved in the Pathogenesis of Hepatitis B Virus-HBV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based drug design; Computational strategies in drug discovery; Antihypertensive agents; Antiviral drugs; Molecular docking; QSAR; Pharmacological insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In silico identification of irreversible cathepsin B inhibitors as anti- cancer agents: virtual screening, covalent docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uncloaking cell-impermeant gold nanorods via tumor microenvironmental cathepsin B facilitates cancer cell penetration and potent radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression Interplay Between Cathepsin B and Its Natural Inhibitor Stefin A in Cancer and Embryonic Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. d-nb.info [d-nb.info]

- 12. benchchem.com [benchchem.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Cytotoxicity Screening of Excisanin Analogs: A Focus on Excisanin A

Disclaimer: As of the latest literature review, specific public data concerning the cytotoxicity of a compound designated "Excisanin B" is unavailable. This document serves as a comprehensive technical guide based on the available research for a closely related diterpenoid, Excisanin A . The methodologies, data, and conceptual frameworks presented are grounded in published studies on Excisanin A and are representative of a preliminary cytotoxicity screening for a novel natural compound.

Introduction

The preliminary cytotoxicity screening of novel chemical entities is a foundational step in the discovery and development of new therapeutic agents, particularly in the field of oncology. This initial evaluation aims to determine a compound's ability to inhibit cell proliferation or induce cell death, providing crucial insights into its potential as an anticancer agent. This guide outlines the standard in vitro assays, data interpretation, and mechanistic pathway analysis relevant to the cytotoxicity screening of Excisanin A, a diterpenoid compound purified from Isodon macrocalyxin D.

Quantitative Cytotoxicity Data

The initial screening of Excisanin A has focused on its effects on cancer cell viability, migration, and invasion. The primary quantitative data is often summarized by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%.

Table 1: Cell Lines and Treatment Concentrations for Excisanin A Cytotoxicity Screening

| Cell Line | Cancer Type | Concentrations Tested (µM) | Observed Effects |

| MDA-MB-231 | Breast Cancer | 10-40 | Significant inhibition of cell migration and invasion. |

| SKBR3 | Breast Cancer | 10-40 | Significant inhibition of cell migration and invasion. |

| Hep3B | Hepatocellular Carcinoma | Not specified | Inhibition of proliferation and induction of apoptosis. |

| MDA-MB-453 | Breast Cancer | Not specified | Inhibition of proliferation and induction of apoptosis. |

Data compiled from available research on Excisanin A.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity screening results. The following are standard protocols for the key experiments conducted in the evaluation of Excisanin A.

1. Cell Culture and Maintenance:

-

Cell Lines: Human breast cancer cell lines (MDA-MB-231, SKBR3, MDA-MB-453) and human hepatocellular carcinoma cell line (Hep3B) are commonly used.

-

Culture Medium: Cells are typically grown in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.

-

Treatment: A stock solution of Excisanin A is prepared in a suitable solvent like DMSO. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The final solvent concentration should be kept below 0.5% to avoid toxicity.

-

Incubation: Cells are incubated with the compound for specified time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

3. Wound Healing and Transwell Chamber Assays for Migration and Invasion:

-

Wound Healing Assay: Cells are grown to confluence in a 6-well plate. A scratch is made through the cell monolayer with a sterile pipette tip. The cells are then washed and incubated with different concentrations of Excisanin A. The closure of the scratch is monitored and photographed at different time points.

-

Transwell Chamber Assay: For migration assays, cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant. For invasion assays, the membrane is coated with Matrigel. After incubation with Excisanin A, non-migrated/invaded cells on the upper side of the membrane are removed, and the cells on the lower side are fixed, stained, and counted.

4. Western Blotting for Protein Expression Analysis:

-

Cell Lysis: After treatment with Excisanin A, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Integrin β1, FAK, p-FAK, PI3K, AKT, p-AKT, β-catenin, MMP-2, MMP-9) overnight at 4°C.

-

Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

Methodological & Application

Application Notes and Protocols for Excisanin A in Cell-Based Assays

Introduction

Excisanin A is a diterpenoid compound isolated from Isodon species, which has demonstrated notable anti-cancer properties. Due to a significant lack of available scientific literature and data on its specific counterpart, Excisanin B, this document focuses on the well-characterized activities of Excisanin A. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells, particularly in breast cancer models. The primary mechanism of action for Excisanin A involves the modulation of the Integrin β1/FAK/PI3K/AKT/β-catenin signaling pathway. This application note provides detailed protocols for cell-based assays to investigate the effects of Excisanin A on cancer cells, presents key quantitative data, and illustrates the relevant signaling pathway and experimental workflows.

Data Presentation

Table 1: IC50 Values of Excisanin A in Breast Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) |

| MDA-MB-231 | 72 hours | 22.4 |

| SKBR3 | 72 hours | 27.3 |

Table 2: Effect of Excisanin A on Protein Expression in MDA-MB-231 Cells

| Target Protein | Concentration of Excisanin A (µM) | Incubation Time | Observed Effect |

| MMP-2 | 10, 20, 40 | 24 hours | Dose-dependent decrease in mRNA and protein levels |

| MMP-9 | 10, 20, 40 | 24 hours | Dose-dependent decrease in mRNA and protein levels |

| p-FAK | 10, 20, 40 | 24 hours | Dose-dependent decrease |

| p-Src | 10, 20, 40 | 24 hours | Dose-dependent decrease |

| Integrin β1 | 10, 20, 40 | 24 hours | Dose-dependent decrease |

| p-PI3K | Not specified | Not specified | Inhibition of phosphorylation |

| p-AKT | Not specified | Not specified | Inhibition of phosphorylation |

| p-GSK3β | Not specified | Not specified | Inhibition of phosphorylation |

| β-catenin | Not specified | Not specified | Down-regulated expression |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of Excisanin A on cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, SKBR3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Excisanin A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multiskan Spectrum Microplate Reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Excisanin A (e.g., 5-80 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of Excisanin A on the migratory capacity of cancer cells.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Excisanin A

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow to 90-100% confluency.

-

Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of Excisanin A (e.g., 10, 20, 40 µM).

-

Capture images of the wound at 0 hours and after 24 hours of incubation.

-

Measure the wound width at different points and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell Assay)

This protocol evaluates the impact of Excisanin A on the invasive potential of cancer cells.

Materials:

-

Cancer cell lines

-

Serum-free medium

-

Complete growth medium

-

Excisanin A

-

Transwell inserts with Matrigel-coated membranes

-

24-well plates

-

Cotton swabs

-

Crystal violet stain

Procedure:

-

Rehydrate the Matrigel-coated Transwell inserts.

-

Seed 5 x 10⁴ cells in the upper chamber of the insert in serum-free medium containing various concentrations of Excisanin A.

-

Add complete growth medium to the lower chamber as a chemoattractant.

-

Incubate for 24 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several microscopic fields.

Western Blot Analysis

This method is used to determine the effect of Excisanin A on the expression and phosphorylation of proteins in the target signaling pathway.

Materials:

-

Cancer cell lines

-

Excisanin A

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (for MMP-2, MMP-9, p-FAK, FAK, p-Src, Src, Integrin β1, p-PI3K, PI3K, p-AKT, AKT, p-GSK3β, GSK3β, β-catenin, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Excisanin A (e.g., 10, 20, 40 µ

Formulation of Excisanin B for In Vivo Preclinical Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Excisanin B, a diterpenoid compound extracted from Isodon japonicus, has demonstrated noteworthy biological activities in vitro, including the inhibition of nitric oxide production in murine macrophage cells.[] To facilitate the in vivo evaluation of this compound's therapeutic potential, appropriate formulation strategies are paramount, particularly given its predicted poor water solubility. This document provides a comprehensive guide to formulating this compound for oral and intravenous administration in preclinical animal models, with a focus on addressing the challenges associated with poorly soluble compounds. The protocols detailed herein are based on established methodologies for similar hydrophobic molecules and aim to ensure consistent and reproducible bioavailability for pharmacokinetic and pharmacodynamic studies.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation of rational formulation development. While extensive experimental data for this compound is not widely available, predicted values provide a useful starting point for formulation design.

| Property | Predicted Value | Source |

| Molecular Formula | C22H32O6 | [2] |

| Molecular Weight | 392.5 g/mol | [2] |

| pKa | 12.60 ± 0.70 | [3] |

| Density | 1.27 ± 0.1 g/cm³ | [3] |

| Boiling Point | 550.8 ± 50.0 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] Poorly soluble in water. | [4][5] |

Formulation Strategies for Poorly Water-Soluble Compounds

Given the lipophilic nature of diterpenoids, several formulation strategies can be employed to enhance the bioavailability of this compound for in vivo studies. The selection of an appropriate formulation depends on the intended route of administration, the required dose, and the specific animal model.

Common strategies include:

-

Solutions: Utilizing co-solvents to dissolve the compound.

-

Suspensions: Dispersing the solid compound in a liquid vehicle.

-

Lipid-Based Formulations: Dissolving or suspending the compound in oils, surfactants, or mixtures thereof to improve absorption.[6][7][8]

This document will focus on providing protocols for a co-solvent-based solution for intravenous administration and a suspension for oral gavage. Lipid-based formulations represent a more advanced approach that may further enhance oral bioavailability.[6][8][9][10][11]

Experimental Protocols

Protocol for Preparation of this compound Formulation for Intravenous (IV) Administration

Objective: To prepare a clear, sterile solution of this compound suitable for intravenous injection in mice.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Saline (0.9% NaCl), sterile

-

Sterile, pyrogen-free vials

-

Vortex mixer

-

Sterile filter (0.22 µm)

Methodology:

-

Vehicle Preparation:

-

Prepare a co-solvent vehicle consisting of DMSO and PEG400. A common starting ratio is 10:40 (v/v).

-

In a sterile vial, add the required volume of DMSO and PEG400.

-

Mix thoroughly using a vortex mixer.

-

-

Dissolution of this compound:

-

Weigh the desired amount of this compound and add it to the co-solvent vehicle.

-

Vortex the mixture until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.

-

-

Final Formulation Preparation:

-

Slowly add sterile saline to the this compound solution to achieve the final desired concentration. A common final vehicle composition is 10% DMSO, 40% PEG400, and 50% saline (v/v).

-

Caution: Add the saline dropwise while vortexing to prevent precipitation of the compound.

-

Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.

-

-

Sterilization:

-

Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

-

-

Storage:

-

Store the formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh or within 24 hours of administration.

-

Protocol for Preparation of this compound Formulation for Oral (PO) Gavage

Objective: To prepare a homogenous suspension of this compound for oral administration to mice.

Materials:

-

This compound

-

0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or 0.5% (w/v) Methylcellulose (B11928114) in sterile water

-

Tween 80 (optional, as a wetting agent)

-

Sterile water

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

Methodology:

-

Vehicle Preparation:

-

Prepare a 0.5% CMC or methylcellulose solution by slowly adding the powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved.

-

If using Tween 80, add it to the vehicle at a low concentration (e.g., 0.1-1%).

-

-

Suspension Preparation:

-

Weigh the required amount of this compound.

-

If necessary, reduce the particle size of this compound by gently grinding it with a mortar and pestle.

-

Add a small amount of the vehicle to the this compound powder to form a paste. This helps in wetting the compound.

-

Gradually add the remaining vehicle to the paste while continuously mixing or homogenizing to form a uniform suspension.[16]

-

-

Homogenization:

-

Continuously stir the suspension using a magnetic stirrer to ensure homogeneity before and during dose administration.

-

-

Storage:

-

Store the suspension at 4°C. Shake well before each use to ensure uniform distribution of the compound. It is advisable to prepare the suspension fresh daily.

-

Administration Protocols

Intravenous (IV) Tail Vein Injection in Mice

Procedure:

-

Animals should be properly restrained.[12][17] Warming the mouse's tail using a heat lamp or warm water bath for 5-10 minutes can help dilate the lateral tail veins, making them more visible and accessible.[12][13][17]

-

The injection site on the tail should be cleaned with 70% ethanol.

-

A sterile syringe with a 27-30 gauge needle should be used.[12][13][18]

-

The needle, with the bevel facing up, should be inserted into one of the lateral tail veins at a shallow angle.[17]

-

The formulation should be injected slowly.[13][17] Resistance during injection may indicate that the needle is not properly placed in the vein.[12][17]

-

After injection, the needle should be withdrawn, and gentle pressure applied to the injection site with a sterile gauze pad to prevent bleeding.[18]

-

The maximum volume for a bolus IV injection in mice is typically 5 ml/kg.[13]

Oral Gavage in Mice

Procedure:

-

The mouse should be firmly but gently restrained by the scruff of the neck to immobilize the head.[14][19][20]

-

The length of the gavage needle should be pre-measured from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[14][19][20]

-

A flexible or rigid, ball-tipped gavage needle should be used to minimize the risk of trauma.[15][21]

-

The gavage needle is inserted into the mouth and gently advanced along the roof of the mouth towards the esophagus.[19][20] The animal should be allowed to swallow the tube.[20]

-

The needle should pass smoothly into the esophagus without resistance.[14][19] If resistance is met, the needle should be withdrawn and reinserted.[19][20]

-

Once the needle is in the stomach, the formulation is administered slowly.

-

The maximum volume for oral gavage in mice should not exceed 10 ml/kg.[20]

Visualization of Workflows and Pathways

Experimental Workflow for Formulation and Administration

Caption: Workflow for the preparation and in vivo administration of this compound formulations.

Hypothetical Signaling Pathway of this compound

Caption: Hypothetical inhibitory action of this compound on the NF-κB signaling pathway.

Troubleshooting

| Problem | Possible Cause | Solution |

| Precipitation during IV formulation preparation | Compound is poorly soluble in the final vehicle. Saline was added too quickly. | Increase the proportion of co-solvents (DMSO/PEG400). Add saline more slowly while vortexing vigorously. Consider a different formulation approach, such as a lipid-based system. |

| Inconsistent results in oral studies | Poorly homogenous suspension. Settling of the compound. | Ensure thorough homogenization of the suspension before and during dosing. Use a magnetic stirrer. Reduce the particle size of the compound. |

| Toxicity or adverse events in animals | Vehicle toxicity. | Reduce the concentration of DMSO in the IV formulation. Consider alternative, less toxic co-solvents. Ensure the pH of the formulation is within a physiologically acceptable range. |

| Difficulty with IV injections | Veins are not sufficiently dilated. Improper technique. | Ensure proper warming of the tail. Use a new, sharp needle for each animal. Receive proper training on the technique. |

| Regurgitation or signs of distress during oral gavage | Improper placement of the gavage needle in the trachea. Esophageal irritation. | Ensure proper restraint and technique. Use a flexible, ball-tipped gavage needle. Do not force the needle. |

Conclusion

The successful in vivo evaluation of this compound hinges on the development of appropriate and reproducible formulations. The protocols provided in this document offer a starting point for researchers to prepare formulations for both intravenous and oral administration in preclinical models. It is crucial to characterize the stability and homogeneity of the prepared formulations and to adhere to best practices for animal handling and administration techniques to ensure the generation of high-quality, reliable data. For compounds with very poor solubility, further optimization or the exploration of more advanced formulation strategies like lipid-based delivery systems may be necessary to achieve adequate exposure for therapeutic efficacy studies.

References

- 2. Excisanin A | CAS:78536-37-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound CAS#: 78536-36-4 [chemicalbook.com]

- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]

- 7. pharmtech.com [pharmtech.com]

- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. itmedicalteam.pl [itmedicalteam.pl]

- 11. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. uac.arizona.edu [uac.arizona.edu]

- 15. iacuc.wsu.edu [iacuc.wsu.edu]

- 16. benchchem.com [benchchem.com]

- 17. research.vt.edu [research.vt.edu]

- 18. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]

- 19. animalcare.ubc.ca [animalcare.ubc.ca]

- 20. research.fsu.edu [research.fsu.edu]

- 21. researchanimaltraining.com [researchanimaltraining.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Diterpenoid Concentration for In Vitro Experiments with a Focus on Excisanin Analogs

This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro experimental conditions for diterpenoids, using Excisanin A as the primary example.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for Excisanin A in in vitro experiments?

A typical starting concentration range for Excisanin A in in vitro experiments is between 10 µM and 40 µM.[1] The optimal concentration will vary depending on the cell line and the specific biological endpoint being measured. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental system.

Q2: What is the known mechanism of action for Excisanin A?

Excisanin A has been shown to inhibit the migration and invasion of breast cancer cells by modulating the Integrin β1/FAK/PI3K/AKT/β-catenin signaling pathway.[1] It suppresses the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), which are key enzymes involved in extracellular matrix degradation and cancer cell invasion.[1]

Q3: How should I prepare a stock solution of Excisanin A?

Excisanin A is a diterpenoid compound and is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powdered compound in a small volume of high-purity DMSO to create a concentrated stock (e.g., 10 mM or 20 mM). Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experimental wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: My cells are not responding to Excisanin A treatment. What are some potential reasons?

Several factors could contribute to a lack of cellular response:

-

Cell Line Specificity: The targeted signaling pathway may not be active or critical for survival/proliferation in your chosen cell line.

-

Compound Inactivity: Ensure the compound has not degraded. Use freshly prepared dilutions from a properly stored stock solution.

-

Incorrect Concentration: The concentrations used may be too low to elicit a response. Perform a wider dose-response study.

-

Experimental Duration: The incubation time may be insufficient for the compound to exert its effects. A time-course experiment is recommended.

-

Cell Culture Conditions: Factors such as serum concentration and cell density can influence cellular responses to treatment.

Q5: I am observing high variability in my results. What are some troubleshooting steps?

High variability can be caused by several factors:

-

Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells.

-

Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate compound dilution and addition.

-

Edge Effects in Multi-well Plates: To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.

-

Inconsistent Incubation Times: Ensure all plates are treated and processed for the same duration.

-

Reagent Variability: Use the same batch of reagents (e.g., media, serum, compounds) for all related experiments.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Low Potency (High EC50) | The cell line may be resistant to the compound's mechanism of action. | Screen a panel of cell lines to identify a sensitive model. |

| The compound may have poor cell permeability. | Consider using a different solvent or a formulation that enhances permeability. | |

| The compound may be rapidly metabolized by the cells. | Perform a time-course experiment to assess the stability of the compound in culture. | |

| High Background Signal in Assays | The assay reagents may be contaminated or expired. | Use fresh, high-quality reagents and perform a blank measurement. |

| The detection instrument may not be properly calibrated. | Calibrate the instrument according to the manufacturer's instructions. | |

| Inconsistent Dose-Response Curve | The compound may have precipitated at higher concentrations. | Visually inspect the wells for precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration. |

| The compound may have a non-classical dose-response (e.g., hormesis). | Analyze the data with a suitable non-linear regression model. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Excisanin A in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the EC50 value.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of a compound on cell migration.

-

Create a Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.

-

Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentration of Excisanin A or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure over time.

Signaling Pathway and Workflow Diagrams

Caption: Excisanin A inhibits the Integrin β1/FAK/PI3K/AKT/β-catenin signaling pathway.

Caption: General workflow for in vitro testing of Excisanin A.

References

Excisanin B degradation and storage conditions

Notice: Information regarding Excisanin B is currently unavailable.

Our comprehensive search for scientific literature and data concerning the degradation, stability, and storage conditions of this compound has yielded insufficient information to create a detailed technical support guide as requested. The search results did not provide any specific data on its degradation pathways, chemical stability under various conditions, or recommended experimental protocols.

Due to this lack of foundational scientific information, we are unable to generate the requested troubleshooting guides, FAQs, quantitative data tables, and visualizations (Graphviz diagrams) that meet the specified core requirements.

We recommend consulting chemical suppliers or manufacturers for any available preliminary stability data they may possess. Further experimental investigation would be necessary to determine the degradation characteristics and optimal storage conditions for this compound.

We will continue to monitor for any emerging research on this compound and will update this section as new information becomes available.

dealing with Excisanin B precipitation in experiments

Welcome to the Technical Support Center for Excisanin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound, with a particular focus on preventing and resolving precipitation issues.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening and how can I fix it?

A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous solution like cell culture media, where its solubility is much lower. The sudden solvent shift causes the compound to precipitate.

To resolve this, consider the following:

-

Slower Addition: Add the this compound stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling. This avoids localized high concentrations.

-

Serial Dilution: Perform an intermediate dilution step. Instead of adding the highly concentrated DMSO stock directly to the full volume of media, first dilute it in a smaller volume of media.

-

Lower Stock Concentration: Preparing a lower concentration stock solution in DMSO may help, as a larger volume of the stock will be added to the media, reducing the intensity of the solvent exchange.

Q2: I've successfully dissolved this compound in the media, but I observe a precipitate forming in the incubator after a few hours or days. What could be the cause?

A2: Delayed precipitation can be caused by several factors related to the incubator environment and the composition of the cell culture media.

-

Temperature and pH Shifts: Changes in temperature and pH can affect compound solubility. Ensure your media is properly buffered for the CO2 concentration in your incubator.

-

Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.

-

Media Evaporation: Evaporation of media in long-term cultures can increase the concentration of all components, potentially exceeding the solubility limit of this compound. Ensure proper humidification of your incubator.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced toxicity to the cells. However, the tolerance can vary between cell lines, so it is best to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental conditions?

A4: You can perform a solubility test. Prepare a serial dilution of your this compound stock solution in your complete cell culture medium. Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) and observe for any signs of precipitation at various time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is your maximum working soluble concentration.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

This guide provides a systematic approach to resolving immediate precipitation.

| Potential Cause | Explanation | Recommended Solution |

| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration. |

| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange. | Perform a serial dilution. Add the compound dropwise to pre-warmed media while gently vortexing. |

| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |

| High DMSO Concentration | The percentage of DMSO in the final solution is too high, affecting cell health and potentially compound stability. | Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%). |

Issue 2: Delayed Precipitation of this compound in Culture

This guide addresses precipitation that occurs over time in the incubator.

| Potential Cause | Explanation | Recommended Solution |

| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting solubility. | Minimize the time culture vessels are outside the incubator. Consider using a microscope with an integrated incubator for frequent observation. |

| pH Shift | The CO2 environment in the incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds. | Ensure the media is properly buffered for the incubator's CO2 concentration. |

| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media over time. | Test the compound's stability in the specific cell culture medium over the intended experiment duration. |

| Media Evaporation | Evaporation can concentrate all media components, potentially exceeding the compound's solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the steps for preparing this compound solutions to minimize precipitation.

-

Prepare High-Concentration Stock Solution:

-

Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

-

Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used.

-

-

Prepare Intermediate Dilution (Optional but Recommended):

-

Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

-

To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).

-

-

Prepare Final Working Solution:

-

Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.

-

Visually inspect the final solution for any signs of precipitation before adding it to your cells.

-

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol is based on studies with the structurally similar compound, Excisanin A, which has been shown to have anti-cancer properties.

-

Cell Seeding: Seed cells (e.g., MDA-MB-231 or SKBR3 breast cancer cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5-80 µM)

impact of serum concentration on Excisanin B activity

Welcome to the technical support center for Excisanin B. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a diterpenoid compound currently under investigation for its anti-cancer properties. Based on studies of structurally related compounds, such as Excisanin A, it is hypothesized that this compound inhibits cancer cell migration and invasion. The proposed mechanism involves the modulation of the Integrin β1/FAK/PI3K/AKT/β-catenin signaling pathway, which leads to the downregulation of matrix metalloproteinases (MMP-2 and MMP-9) that are crucial for tumor cell invasion.

Q2: I observed high potency for this compound in a biochemical (serum-free) assay, but the activity significantly drops in my cell-based assays containing Fetal Bovine Serum (FBS). Why is this happening?

This is a common phenomenon known as an "IC50 shift" and is typically caused by serum protein binding. Proteins in the FBS, primarily serum albumin, can bind to small molecule drugs like this compound. According to the "free drug hypothesis," only the unbound fraction of a compound is available to cross cell membranes and interact with its intracellular target. Therefore, when serum is present, a large portion of this compound may become sequestered by these proteins, reducing its free concentration and thus its apparent potency in cell-based assays.

Q3: How significantly can serum concentration affect the IC50 value of this compound?

The magnitude of the IC50 shift is directly proportional to the concentration of serum proteins and the binding affinity of the compound to these proteins. While specific data for this compound is pending, it is not uncommon for the IC50 value of a small molecule to increase by 10-fold or even more when transitioning from a serum-free to a serum-containing (e.g., 10% FBS) environment. Researchers should empirically determine this shift for their specific cell line and assay conditions.

**Q4: My results with this compound are inconsistent between experiments

overcoming resistance to Excisanin B in cell lines

Technical Support Center: Excisanin B

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome potential resistance to this compound in your cell line experiments.

Disclaimer: As of late 2025, publicly available research specifically on "this compound" and resistance mechanisms is limited. This guide is built upon the known mechanisms of the closely related diterpenoid, Excisanin A , and established principles of drug resistance in cancer cell lines. Excisanin A is known to inhibit the Integrin β1/FAK/PI3K/AKT/β-catenin signaling pathway and induce apoptosis. The troubleshooting strategies provided are based on potential resistance mechanisms targeting these pathways.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

Based on the activity of related compounds, this compound is hypothesized to function as an anti-cancer agent by inducing apoptosis and inhibiting key cell survival and migration pathways. Its primary target is likely the Integrin β1/FAK/PI3K/AKT/β-catenin signaling cascade , which is crucial for cell adhesion, proliferation, and invasion.

Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

Resistance to a compound like this compound, which targets the PI3K/AKT pathway and induces apoptosis, can arise through several mechanisms:

-

Alterations in the Target Pathway:

-

Upregulation of Receptor Tyrosine Kinases (RTKs): Cells may compensate for PI3K/AKT inhibition by increasing the expression or activity of RTKs such as EGFR, HER2, or IGF-R. This can reactivate the PI3K/AKT and/or MAPK pathways, bypassing the inhibitory effect of the drug.[1][2]

-

Loss of PTEN Function: PTEN is a tumor suppressor that negatively regulates the PI3K pathway. Loss-of-function mutations or deletions in PTEN can lead to constitutive activation of AKT, making the pathway less sensitive to upstream inhibition.[2]

-

Activation of Parallel Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the blocked PI3K/AKT pathway.[2]

-

-

Evasion of Apoptosis:

-

Overexpression of Anti-Apoptotic Proteins: Increased levels of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) can sequester pro-apoptotic proteins and prevent the initiation of apoptosis.[3][4]

-

Inactivation of Pro-Apoptotic Proteins: Mutations in or downregulation of key pro-apoptotic mediators like p53, Bax, or Bak can render cells resistant to apoptotic stimuli.[3]

-

Upregulation of Survival Factors: Increased activity of survival pathways driven by factors like NF-κB or Survivin can counteract the pro-apoptotic signals from this compound.[3][5]

-

-

Increased Drug Efflux:

-

Overexpression of ABC Transporters: Some diterpenoids' efficacy is limited by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump drugs out of the cell.[6]

-

Q3: How can I determine if my cell line has developed resistance to this compound?

The first step is to quantify the change in sensitivity. This is typically done by performing a cell viability or cytotoxicity assay (e.g., MTT, MTS) to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.[7]

Q4: What are some initial strategies to overcome this compound resistance?

Once resistance is confirmed, several strategies can be explored:

-

Combination Therapy: Combining this compound with other targeted agents can be effective. For example:

-

Sequential Dosing: In some cases, administering drugs sequentially rather than simultaneously can prevent the emergence of resistance.[4]

Troubleshooting Guides

Problem 1: My cell line's response to this compound has diminished significantly. How do I begin troubleshooting?

Answer: Start by systematically confirming and characterizing the resistance.

-

Confirm Resistance with IC50 Determination: Perform a dose-response curve for this compound on your suspected resistant cells and the original, sensitive parental line. A rightward shift in the curve and a significantly higher IC50 value confirms resistance.

-

Check for Contamination or Cell Line Misidentification: Perform mycoplasma testing and STR profiling to ensure the integrity of your cell line.

-

Investigate the Mechanism: Proceed to the experimental protocols below to investigate the molecular basis of resistance. A logical workflow is essential.

Problem 2: Western blot analysis shows that p-AKT levels are still suppressed by this compound in my resistant cells. What does this mean?

Answer: This suggests that the resistance mechanism likely lies downstream of AKT or in a parallel survival pathway.

-

Look Downstream: Investigate downstream targets of AKT, but also consider that the cell may be relying on AKT-independent survival signals.

-

Investigate Apoptosis Evasion: This is a strong possibility. Check the expression levels of key apoptosis regulators like Bcl-2, Bcl-xL, Mcl-1, and Bax. Overexpression of anti-apoptotic proteins is a common mechanism for bypassing the need for PI3K/AKT signaling for survival.[3][5]

-

Assess Parallel Pathways: Examine the activation status of other survival pathways, such as the MAPK/ERK or STAT3 pathways.

Problem 3: I suspect increased drug efflux is causing resistance. How can I test this?

Answer: You can perform a drug efflux assay.

-

Rhodamine 123 Efflux Assay: Use a fluorescent substrate of ABC transporters like Rhodamine 123. Incubate both sensitive and resistant cells with the dye. Resistant cells overexpressing efflux pumps will show lower intracellular fluorescence as they actively pump the dye out. This can be measured by flow cytometry or fluorescence microscopy.[6]

-

Use an Efflux Pump Inhibitor: Treat the resistant cells with a known ABC transporter inhibitor (e.g., Verapamil) in combination with this compound. If the inhibitor restores sensitivity to this compound, it strongly suggests that drug efflux is a contributing mechanism.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

| Cell Line | Description | This compound IC50 (µM) | Resistance Factor (Fold Change) |

| MDA-MB-231 | Parental, Sensitive | 5.2 ± 0.4 | 1.0 |

| MDA-MB-231-ExB-R | This compound Resistant | 48.5 ± 3.1 | 9.3 |

Table 2: Hypothetical Protein Expression Changes in Resistant vs. Sensitive Cells

| Protein | Pathway/Function | Expression Change in Resistant Cells (Fold Change vs. Sensitive) | Phosphorylation Change in Resistant Cells (Fold Change vs. Sensitive) |

| p-AKT (S473) | PI3K/AKT Signaling | - | ↓ 0.9 (with drug) |

| HER3 (ErbB3) | RTK Signaling | ↑ 4.2 | ↑ 3.8 |

| Bcl-2 | Anti-Apoptosis | ↑ 6.1 | - |

| Mcl-1 | Anti-Apoptosis | ↑ 3.5 | - |

| P-gp (ABCB1) | Drug Efflux | ↑ 8.9 | - |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Plot the percentage of cell viability versus the drug concentration (log scale) and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Treat sensitive and resistant cells with and without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on an SDS-polyacrylamide gel.[7]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bcl-2, anti-HER3, anti-β-actin) overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7]

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

-

Cell Treatment: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Caption: Proposed signaling pathway inhibited by this compound.

Caption: Experimental workflow for investigating this compound resistance.

Caption: Potential mechanisms of acquired resistance to this compound.

References

- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]

- 3. Overcoming drug resistance by enhancing apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. View of Targeting Apoptosis to Overcome Chemotherapy Resistance | Exon Publications [exonpublications.com]

- 5. researchgate.net [researchgate.net]

- 6. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

Technical Support Center: Excisanin B Flow Cytometry Analysis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Excisanin B in flow cytometry experiments. As direct data on this compound is limited, this guide draws upon information from related diterpenoid compounds such as Excisanin A and Effusanin B, as well as established flow cytometry principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

Q2: Which cellular processes induced by this compound can be monitored by flow cytometry?

Based on the activities of similar compounds, flow cytometry is an ideal method to analyze the following potential effects of this compound:

-

Apoptosis: Using Annexin V and a viability dye (e.g., Propidium Iodide, 7-AAD) to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[2][4]

-

Cell Cycle Arrest: Staining with a DNA-intercalating dye (e.g., Propidium Iodide) to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5][6][7]

-

Mitochondrial Membrane Potential (ΔΨm): Using potentiometric dyes (e.g., JC-1, TMRE) to assess mitochondrial health, which is often compromised during apoptosis.[5]

-

Intracellular Protein Expression: Detecting changes in the expression or phosphorylation status of proteins involved in relevant signaling pathways (e.g., Akt, STAT3) using fluorescently labeled antibodies.[8]

Q3: What are the known signaling pathways affected by compounds similar to this compound?

Excisanin A has been shown to inhibit the Integrin β1/FAK/PI3K/AKT/β-catenin signaling pathway in breast cancer cells.[1] Effusanin B affects the STAT3 and FAK pathways in lung cancer cells.[3] Natural compounds, in general, are known to modulate numerous signaling pathways involved in cancer progression, such as NF-κB, MAPK, Wnt, and p53.[9]

Troubleshooting Guide

This section addresses common issues that may arise during the flow cytometry analysis of cells treated with this compound.

| Issue | Potential Cause | Recommended Solution |

| Weak or No Signal | 1. Sub-optimal this compound concentration or incubation time: The compound may not have induced a measurable biological effect. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for inducing the desired effect (e.g., apoptosis). |

| 2. Low target antigen expression: If analyzing intracellular proteins, the target may be expressed at low levels.[10] | 2. Use bright fluorochromes for low-abundance targets and ensure proper fixation and permeabilization protocols are followed. | |

| 3. Incorrect instrument settings: Laser power, PMT voltages, or compensation may be improperly set.[10][11] | 3. Use appropriate controls (e.g., unstained, single-color) to set up the instrument correctly. Ensure laser and filter settings match the fluorochromes used.[12] | |

| High Background/Non-Specific Staining | 1. High antibody concentration: Using too much antibody can lead to non-specific binding. | 1. Titrate antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.[10] |

| 2. Presence of dead cells: Dead cells can non-specifically bind antibodies.[13] | 2. Use a viability dye to exclude dead cells from the analysis. It is also advisable to work with fresh cell preparations.[10][13] | |

| 3. Inadequate blocking: Fc receptors on some cells can bind antibodies non-specifically. | 3. Include an Fc blocking step in your staining protocol, especially when working with immune cells.[12] | |

| High Variability Between Replicates | 1. Inconsistent cell handling: Variations in cell counting, washing, or centrifugation can introduce errors. | 1. Ensure consistent and careful cell handling for all samples. Use an automated cell counter for accuracy.[10] |

| 2. Instrument fluidics issues: Clogs or fluctuations in the fluidics system can affect the event rate and data quality.[14] | 2. Check the instrument's fluidics before and during your run. If you observe an unstable event rate, consider cleaning the system.[13][14] | |

| 3. Cell clumping: Aggregated cells can clog the instrument and lead to inaccurate data. | 3. Gently pipette or vortex samples before analysis. In some cases, filtering the cell suspension may be necessary.[15] | |

| Unexpected Cell Populations | 1. Doublets or aggregates: Two or more cells passing through the laser simultaneously can be misinterpreted as a single event. | 1. Use doublet discrimination gates (e.g., FSC-H vs. FSC-A) to exclude aggregates from your analysis. |

| 2. Contamination: Bacterial or yeast contamination can appear as distinct populations. | 2. Practice good aseptic technique during cell culture and sample preparation.[10] | |

| 3. Artifacts from this compound: The compound itself might be fluorescent or could alter the light scatter properties of the cells. | 3. Run a control of cells treated with this compound but without fluorescent staining to check for autofluorescence. Also, carefully examine the forward and side scatter profiles. |

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol is designed to quantify apoptosis in cells treated with this compound.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer

-

Flow cytometer

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., based on IC50 values of similar compounds) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution following treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

PBS

-

Ice-cold 70% Ethanol (B145695)

-

Propidium Iodide/RNase A Staining Buffer

-

Flow cytometer

Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

-

Cell Harvesting: Collect all cells and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in 500 µL of Propidium Iodide/RNase A Staining Buffer.

-

Incubate for 30 minutes at 37°C in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer.

Quantitative Data Summary for Related Compounds

The following table summarizes the effective concentrations and observed effects of compounds structurally or functionally related to this compound. This data can serve as a starting point for designing experiments with this compound.

| Compound | Cell Line(s) | Concentration Range | Observed Effects | Reference |

| Excisanin A | MDA-MB-231, SKBR3 | 10-40 µM | Inhibition of cell migration and invasion. | [1] |

| Hep3B, MDA-MB-453 | 8 µmol/L | Induction of apoptosis. | [2] | |

| Effusanin B | A549 | Not specified | Induction of apoptosis, cell cycle arrest, increased ROS. | [3] |

| Schisandrin B | GBC-SD, NOZ | 30-90 µmol/L | Inhibition of viability, induction of apoptosis, G0/G1 cell cycle arrest. | [5][6][7] |

Visualizations

Signaling Pathways

Caption: Signaling pathway inhibited by Excisanin A.

Caption: Apoptosis pathway modulated by Effusanin B.

Experimental Workflow and Troubleshooting

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effusanin B Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V Staining | Thermo Fisher Scientific - BR [thermofisher.com]

- 5. Schisandrin B Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schisandrin B induces apoptosis and cell cycle arrest of gallbladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]

- 11. biocompare.com [biocompare.com]

- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 13. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]

- 14. How to Identify Bad Flow Cytometry Data – Bad Data Part 1 | Cytometry and Antibody Technology [voices.uchicago.edu]

- 15. hycultbiotech.com [hycultbiotech.com]

Validation & Comparative

Structure-Activity Relationship of Excisanin B Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comprehensive data on the structure-activity relationship (SAR) of Excisanin B derivatives is currently limited in publicly available scientific literature. This compound, a diterpenoid natural product isolated from Isodon japonicus, has been identified and noted for its inhibitory effect on nitric oxide production, suggesting potential anti-inflammatory activity. However, detailed studies on its derivatives and their comparative biological activities are not extensively documented.